2-((3-Methylpyridin-4-yl)oxy)ethan-1-amine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H12N2O |
|---|---|
Molecular Weight |
152.19 g/mol |
IUPAC Name |
2-(3-methylpyridin-4-yl)oxyethanamine |
InChI |
InChI=1S/C8H12N2O/c1-7-6-10-4-2-8(7)11-5-3-9/h2,4,6H,3,5,9H2,1H3 |
InChI Key |
ATHKIZBIOWJYBM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CN=C1)OCCN |
Origin of Product |
United States |
Synthetic Methodologies for 2 3 Methylpyridin 4 Yl Oxy Ethan 1 Amine
Retrosynthetic Analysis and Strategic Disconnections for the Pyyridine-Oxy-Ethanamine Framework
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For 2-((3-Methylpyridin-4-yl)oxy)ethan-1-amine, two primary strategic disconnections are considered within its pyridine-oxy-ethanamine framework.
The most logical disconnections are at the ether C-O bond and the ethylamine (B1201723) C-N bond.
C(aryl)-O Bond Disconnection: This is the most common disconnection strategy. It breaks the bond between the pyridine (B92270) ring and the ethereal oxygen. This approach identifies 3-methyl-4-hydroxypyridine (B42995) (a pyridinol) and a two-carbon synthon carrying an amino group, such as 2-aminoethanol or its derivatives, as the key precursors. This strategy simplifies the synthesis into a C-O bond formation problem.
C(alkyl)-N Bond Disconnection: This alternative disconnection cleaves the bond between the ethyl group and the nitrogen atom. This leads to a precursor like 2-((3-methylpyridin-4-yl)oxy)ethan-1-ol and an ammonia (B1221849) equivalent. The synthesis would then involve forming the ether bond first, followed by converting the terminal hydroxyl group into a primary amine.
The C(aryl)-O bond disconnection is generally preferred as it allows for the use of well-established etherification methodologies.
| Disconnection Strategy | Key Bond Cleaved | Resulting Precursors/Synthons |
| Strategy 1 | Pyridine C-O (Ether Bond) | 3-Methyl-4-hydroxypyridine + 2-Aminoethyl electrophile (e.g., N-(2-bromoethyl)phthalimide) |
| Strategy 2 | Ethanamine C-N (Amine Bond) | 2-((3-Methylpyridin-4-yl)oxy)ethan-1-ol + Ammonia equivalent |
Established Synthetic Routes to this compound
Established routes primarily follow the logic of the C(aryl)-O bond disconnection, focusing on etherification of a pyridinol precursor followed by the installation or deprotection of the amine group.
The Williamson ether synthesis is a cornerstone method for this step. It involves the reaction of a deprotonated pyridinol (a pyridinolate) with an alkyl halide. The pyridinol, 3-methyl-4-hydroxypyridine, is first treated with a base to form the more nucleophilic pyridinolate anion. This anion then undergoes a nucleophilic substitution (SN2) reaction with a suitable two-carbon electrophile.
To prevent side reactions, the primary amine on the electrophile must be protected. A common choice is N-(2-bromoethyl)phthalimide, where the phthalimide (B116566) group serves as a robust protecting group for the amine.
Illustrative Reaction Scheme:
Deprotonation: 3-methyl-4-hydroxypyridine is treated with a base like sodium hydride (NaH) or potassium carbonate (K2CO3) in an aprotic polar solvent such as dimethylformamide (DMF) or acetonitrile.
Nucleophilic Substitution: The resulting sodium or potassium 3-methylpyridin-4-olate is reacted with N-(2-bromoethyl)phthalimide to form the protected intermediate, 2-(2-((3-methylpyridin-4-yl)oxy)ethyl)isoindoline-1,3-dione.
| Parameter | Description |
| Pyridinol Precursor | 3-Methyl-4-hydroxypyridine |
| Electrophile | N-(2-bromoethyl)phthalimide or 2-bromoethanol |
| Base | Sodium hydride (NaH), Potassium carbonate (K2CO3), Sodium hydroxide (B78521) (NaOH) |
| Solvent | Dimethylformamide (DMF), Acetonitrile, Tetrahydrofuran (THF) |
| Typical Temperature | Room temperature to 80 °C |
The final step in the synthesis is the formation of the primary amine. The method used depends on the precursor synthesized in the etherification step.
From a Protected Amine (Gabriel Synthesis): If a phthalimide-protected intermediate was formed, the primary amine is liberated via the Gabriel synthesis deprotection step. uomustansiriyah.edu.iqlibretexts.org This is typically achieved by treating the intermediate with hydrazine (B178648) (N2H4) in a solvent like ethanol (B145695) under reflux. The hydrazine cleaves the phthalimide group, releasing the desired primary amine. uomustansiriyah.edu.iq
From an Alkyl Halide or Alcohol: An alternative route involves first etherifying 3-methyl-4-hydroxypyridine with a reagent like 2-chloroethanol (B45725) to form 2-((3-methylpyridin-4-yl)oxy)ethan-1-ol. The terminal alcohol is then converted to a better leaving group (e.g., a tosylate) or directly to a halide. This intermediate can then be converted to the amine.
Azide (B81097) Reduction: The alkyl halide can react with sodium azide (NaN3) to form an alkyl azide, which is subsequently reduced to the primary amine using a reducing agent like lithium aluminum hydride (LiAlH4) or through catalytic hydrogenation. libretexts.org This method is highly efficient as the azide is not nucleophilic, preventing over-alkylation. uomustansiriyah.edu.iqlibretexts.org
Nitrile Reduction: The alkyl halide can be converted to a nitrile via reaction with sodium cyanide (NaCN). The nitrile is then reduced to the primary amine using LiAlH4 or catalytic hydrogenation. chemguide.co.uk This method adds a carbon atom, so it would require a one-carbon starting material for the side chain, making it less direct for this specific target.
Exploration of Novel and Efficient Synthetic Pathways
Modern organic synthesis seeks more efficient, atom-economical, and versatile methods. For the synthesis of this compound, catalytic and multicomponent strategies represent promising frontiers.
While the Williamson synthesis is robust, it can require harsh conditions. Modern catalytic cross-coupling reactions offer milder alternatives for forming C(aryl)-O bonds.
Buchwald-Hartwig Etherification: This palladium-catalyzed cross-coupling reaction can form aryl ethers under relatively mild conditions. researchgate.net A potential application would involve coupling 3-methyl-4-hydroxypyridine with a protected 2-aminoethyl halide (e.g., N-(2-bromoethyl)phthalimide) in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand (like a biarylphosphine), and a weak base. researchgate.net This method often shows broad functional group tolerance.
Ullmann Condensation: The copper-catalyzed Ullmann condensation is another classic method for C-O bond formation. Modern variations use improved catalyst systems that allow the reaction to proceed at lower temperatures than the traditional high-temperature conditions. This could involve reacting a salt of 3-methyl-4-hydroxypyridine with an amino-alkyl halide in the presence of a copper(I) catalyst.
| Catalytic Method | Metal Catalyst | Typical Ligands | Key Advantage |
| Buchwald-Hartwig | Palladium(0) or Palladium(II) | Biarylphosphines (e.g., RuPhos, XPhos) | Mild reaction conditions, high functional group tolerance |
| Ullmann Condensation | Copper(I) or Copper(II) | Phenanthroline, Diamines | Cost-effective metal catalyst |
Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product, offer high efficiency and atom economy. bibliomed.org While a specific MCR for this compound is not established, the principles can be applied to construct the core pyridine ring with the necessary functionalities in place.
For example, a Hantzsch-type pyridine synthesis or related MCRs could theoretically be designed. acsgcipr.orgnih.gov Such a strategy would involve condensing a β-ketoester, an aldehyde, and an ammonia source to build the dihydropyridine (B1217469) ring, which is then oxidized. acsgcipr.org To be applicable here, the starting materials would need to be carefully chosen to incorporate the methyl group and a precursor to the oxy-ethanamine side chain. This approach, while conceptually elegant, presents significant challenges in controlling regioselectivity and finding suitable, stable precursors for the complex side chain. However, the development of novel MCRs remains an active area of research for the efficient synthesis of highly substituted pyridines. researchgate.netnih.gov
Sustainable and Green Chemistry Methodologies in Synthesis
In recent years, there has been a significant drive to develop more sustainable and environmentally benign synthetic methodologies. For the synthesis of this compound, several green chemistry principles can be applied to the traditional Williamson ether synthesis.
One key area of improvement is the choice of solvent. Traditional solvents like DMF and DMSO are effective but have toxicity and disposal issues. Greener alternatives that could be explored include ionic liquids, deep eutectic solvents, or even water, particularly in phase-transfer catalyzed reactions. The use of microwave irradiation as an energy source can also contribute to a greener synthesis by significantly reducing reaction times and often improving yields, thereby saving energy.
Another green approach is to move towards catalyst-free or metal-free reaction conditions where possible. While the Williamson ether synthesis is often base-mediated rather than metal-catalyzed, the use of milder bases and minimizing waste generation are important considerations. Furthermore, exploring one-pot procedures where multiple reaction steps are carried out in the same vessel without isolating intermediates can reduce solvent usage and waste.
For instance, a greener adaptation of Route A could involve the use of a phase-transfer catalyst, allowing the reaction to be carried out in a biphasic system with a more environmentally friendly solvent, or even under solvent-free conditions.
The following table outlines some potential green chemistry modifications to the synthesis of this compound:
| Green Chemistry Principle | Traditional Approach | Sustainable Alternative | Potential Benefits |
| Safer Solvents | DMF, DMSO | Water, Ionic Liquids, Supercritical CO2 | Reduced toxicity, easier disposal |
| Energy Efficiency | Conventional heating | Microwave irradiation, Ultrasound | Faster reactions, lower energy consumption |
| Waste Prevention | Multi-step with isolation | One-pot synthesis | Reduced solvent waste, higher process efficiency |
| Atom Economy | Use of protecting groups | Direct synthesis without protecting groups | Fewer steps, less waste |
| Catalysis | Stoichiometric strong base | Phase-transfer catalysis, recyclable base | Milder conditions, catalyst reuse |
Optimization of Reaction Conditions and Yields for Scalable Synthesis
For any synthetic process to be viable on an industrial scale, optimization of reaction conditions to maximize yield and purity while minimizing cost and waste is crucial. For the synthesis of this compound, several parameters in the Williamson ether synthesis can be fine-tuned.
Effect of Base and Solvent: The choice of base is critical for the deprotonation of either 2-aminoethanol (in Route A with a protected amine) or 3-methylpyridin-4-ol (in Route B). Strong bases like sodium hydride are effective but can pose safety risks on a large scale. Milder bases such as potassium carbonate or cesium carbonate, especially in conjunction with a suitable solvent, can be effective alternatives. The solvent plays a significant role in solubilizing the reactants and influencing the reaction rate. Aprotic polar solvents generally favor SNAr reactions.
Temperature and Reaction Time: The reaction temperature is a key variable. Higher temperatures can increase the reaction rate but may also lead to the formation of byproducts. Optimization studies would aim to find the lowest possible temperature at which the reaction proceeds to completion in a reasonable timeframe. Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) is essential to determine the optimal reaction time.
Reactant Stoichiometry: The molar ratio of the reactants can also impact the yield. Using a slight excess of the alkoxide can help drive the reaction to completion. However, a large excess should be avoided to minimize waste and simplify purification.
The following interactive data table presents hypothetical data from optimization studies for the synthesis of a 4-alkoxypyridine derivative, which can be considered analogous to the synthesis of the target compound.
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | NaH | DMF | 80 | 12 | 75 |
| 2 | K2CO3 | DMF | 100 | 24 | 68 |
| 3 | Cs2CO3 | DMSO | 90 | 18 | 82 |
| 4 | NaH | THF | 65 (reflux) | 24 | 55 |
| 5 | K2CO3 | Acetonitrile | 80 (reflux) | 36 | 62 |
| 6 | Cs2CO3 | DMF | 80 | 12 | 85 |
This data is illustrative and based on typical conditions for analogous reactions.
Mechanistic Investigations of Key Synthetic Transformations
The key synthetic transformation in the proposed routes to this compound is a nucleophilic aromatic substitution (SNAr) on the pyridine ring. The mechanism of this reaction is well-established and proceeds through a two-step addition-elimination pathway.
In the case of Route A, starting from 4-chloro-3-methylpyridine (B157665), the nucleophile (the alkoxide of the protected 2-aminoethanol) attacks the carbon atom at the 4-position of the pyridine ring. This position is activated towards nucleophilic attack by the electron-withdrawing effect of the nitrogen atom in the ring. The attack of the nucleophile leads to the formation of a high-energy, negatively charged intermediate known as a Meisenheimer complex. In this intermediate, the aromaticity of the pyridine ring is temporarily lost.
The negative charge in the Meisenheimer complex is delocalized over the ring, with significant resonance contributors placing the charge on the electronegative nitrogen atom, which provides stabilization. The presence of the methyl group at the 3-position may have a minor electronic effect on the stability of this intermediate.
In the second step of the mechanism, the leaving group (in this case, the chloride ion) is eliminated from the Meisenheimer complex, and the aromaticity of the pyridine ring is restored, yielding the final ether product. The elimination of the leaving group is typically the rate-determining step.
For Route B, the mechanism is analogous, with the pyridin-4-olate (B372684) acting as the nucleophile and attacking the electrophilic carbon of the 2-haloethanamine derivative.
Kinetic studies of similar SNAr reactions on pyridine rings have shown that the reaction rate is dependent on the nature of the leaving group (with halides, the reactivity generally follows the order F > Cl > Br > I for SNAr), the nucleophilicity of the attacking species, and the solvent polarity. Computational studies can also be employed to model the transition states and intermediates of the reaction, providing further insight into the reaction mechanism and helping to rationalize the observed reactivity and regioselectivity.
Advanced Spectroscopic Characterization and Structural Elucidation of 2 3 Methylpyridin 4 Yl Oxy Ethan 1 Amine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. A combination of one-dimensional and two-dimensional NMR experiments would provide a definitive assignment of all proton and carbon atoms in 2-((3-Methylpyridin-4-yl)oxy)ethan-1-amine.
Proton (¹H) NMR and Carbon (¹³C) NMR Chemical Shift Analysis
¹H NMR: The proton NMR spectrum would be expected to show distinct signals for each unique proton environment in the molecule. The aromatic region would feature signals for the pyridine (B92270) ring protons. The protons on the ethylamine (B1201723) side chain would appear in the aliphatic region, likely as triplets, reflecting their coupling with adjacent methylene (B1212753) groups. The methyl group on the pyridine ring would present as a singlet.
¹³C NMR: The carbon-13 NMR spectrum would complement the proton data by identifying all unique carbon atoms. The pyridine ring carbons would resonate in the downfield aromatic region, while the carbons of the ethoxy and amine moieties, along with the methyl group carbon, would appear in the upfield aliphatic region.
Anticipated Chemical Shift Ranges:
| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |
| Pyridine CH | 7.0 - 8.5 | 110 - 150 |
| O-CH₂ | 3.5 - 4.5 | 60 - 70 |
| N-CH₂ | 2.5 - 3.5 | 40 - 50 |
| Pyridine-CH₃ | 2.0 - 2.5 | 15 - 25 |
| NH₂ | 1.0 - 3.0 (broad) | - |
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity and Proximity Determination
To establish the precise connectivity of atoms, a suite of 2D NMR experiments would be indispensable.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings within the molecule. For instance, correlations would be expected between the protons of the O-CH₂ and N-CH₂ groups, confirming the ethanamine fragment.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It would allow for the unambiguous assignment of each proton signal to its corresponding carbon atom.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons. Key HMBC correlations would be expected between the O-CH₂ protons and the C4 carbon of the pyridine ring, confirming the ether linkage.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pattern Analysis
High-Resolution Mass Spectrometry (HRMS) would be employed to determine the exact mass of the molecular ion, which in turn would confirm the elemental composition of this compound. The fragmentation pattern observed in the mass spectrum would provide further structural information. Expected fragmentation pathways could include cleavage of the ether bond and loss of the ethylamine side chain.
Infrared (IR) Spectroscopy for Identification of Principal Functional Groups
Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule. The IR spectrum of this compound would be expected to exhibit characteristic absorption bands.
Expected IR Absorption Bands:
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| N-H (Amine) | Stretching | 3300 - 3500 (two bands for primary amine) |
| C-H (Aromatic) | Stretching | 3000 - 3100 |
| C-H (Aliphatic) | Stretching | 2850 - 3000 |
| C=N, C=C (Pyridine) | Stretching | 1400 - 1600 |
| C-O (Ether) | Stretching | 1000 - 1300 |
| N-H (Amine) | Bending | 1550 - 1650 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions of the Pyridine Chromophore
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The pyridine ring in this compound acts as a chromophore. The UV-Vis spectrum, typically recorded in a solvent such as ethanol (B145695) or methanol, would be expected to show absorption bands corresponding to π → π* and n → π* transitions characteristic of substituted pyridines. The position and intensity of these bands would be influenced by the methyl and ethoxyamine substituents.
X-ray Crystallography for Solid-State Molecular Conformation and Packing (if applicable)
Should this compound be obtained as a crystalline solid of suitable quality, single-crystal X-ray diffraction would provide the most definitive structural information. This technique would reveal the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and torsional angles. Furthermore, it would elucidate the intermolecular interactions, such as hydrogen bonding involving the amine group, that dictate the crystal packing.
Reactivity and Chemical Transformations of 2 3 Methylpyridin 4 Yl Oxy Ethan 1 Amine
Reactivity Profile of the Pyridine (B92270) Ring System
The pyridine ring is an electron-deficient aromatic system due to the electronegativity of the nitrogen atom. This inherent electronic nature significantly influences its susceptibility to various chemical transformations.
Electrophilic aromatic substitution on the pyridine ring is generally disfavored compared to benzene. The nitrogen atom deactivates the ring towards electrophilic attack by inductively withdrawing electron density. Furthermore, under the acidic conditions often required for EAS, the pyridine nitrogen is protonated, further increasing this deactivating effect. rsc.orgwikipedia.org Direct electrophilic substitution on pyridine itself is nearly impossible under many standard conditions. wikipedia.org
For 2-((3-Methylpyridin-4-yl)oxy)ethan-1-amine, the substituents on the pyridine ring—a methyl group at the 3-position and an alkoxy group at the 4-position—would influence the regioselectivity and feasibility of EAS. The methyl group is an activating, ortho-, para-director, while the alkoxy group is a strongly activating, ortho-, para-director. However, in the context of the deactivated pyridine ring, their activating effects may only be moderate.
Kinetic studies on related compounds like 3-hydroxy- and 3-methoxypyridine (B1141550) have shown that nitration occurs on the conjugate acid at the 2-position. rsc.org Considering the electronic effects, electrophilic attack on the pyridine ring of this compound would most likely occur at the positions ortho or para to the activating groups, if the reaction can be induced.
Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound
| Electrophile | Predicted Major Product(s) | Rationale |
| Nitrating Agent (e.g., HNO₃/H₂SO₄) | 2-((3-Methyl-5-nitropyridin-4-yl)oxy)ethan-1-amine | The 5-position is ortho to the activating alkoxy group and meta to the deactivating nitrogen. |
| Halogenating Agent (e.g., Br₂/FeBr₃) | 2-((5-Bromo-3-methylpyridin-4-yl)oxy)ethan-1-amine | Similar to nitration, the 5-position is electronically favored for electrophilic attack. |
| Sulfonating Agent (e.g., SO₃/H₂SO₄) | This compound-5-sulfonic acid | The 5-position is the most activated site for sulfonation. |
Note: The above table is predictive and based on general principles of EAS on substituted pyridines. Actual experimental outcomes may vary.
In contrast to its resistance to EAS, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution, particularly at the 2- and 4-positions (ortho and para to the nitrogen). stackexchange.comechemi.com The stability of the intermediate Meisenheimer-like complex, where the negative charge can be delocalized onto the electronegative nitrogen atom, is a key driving force for this reactivity. stackexchange.com
For this compound, the positions most susceptible to nucleophilic attack are the 2- and 6-positions. The presence of a good leaving group at these positions would facilitate NAS. The parent compound itself does not have an obvious leaving group on the ring. However, if a derivative, such as a 2-halo-3-methyl-4-alkoxypyridine, were used, nucleophilic displacement of the halide would be expected. The reaction of 2-chloropyridines with sodium methoxide, for instance, proceeds via the standard addition-elimination mechanism. youtube.com
The pyridine moiety can undergo both oxidation and reduction, although the specific reactions depend on the reagents and conditions. The methyl group on the pyridine ring is a potential site for oxidation. For example, 3-methylpyridine (B133936) (3-picoline) can be oxidized to nicotinic acid (pyridine-3-carboxylic acid) using various oxidizing agents. google.commdpi.com Photoelectrocatalytic oxidation of 3-methylpyridine has also been shown to yield vitamin B3 (nicotinic acid). rsc.org Therefore, the methyl group of this compound could potentially be oxidized to a carboxylic acid.
The pyridine ring itself can be reduced to a piperidine (B6355638) ring under catalytic hydrogenation conditions (e.g., H₂/Pd, Pt, or Ni). This transformation, however, would require forcing conditions due to the aromatic stability of the pyridine ring.
Studies on the biodegradation of 3-methylpyridine suggest that metabolic pathways can involve the oxidation of the methyl group or cleavage of the pyridine ring. nih.gov Supercritical water oxidation of 3-methylpyridine has also been investigated for its degradation. birmingham.ac.uk
Transformations Involving the Ether Linkage
The ether linkage in this compound is an aryl alkyl ether. Ethers are generally stable and unreactive towards many reagents. openstax.org However, they can be cleaved under strongly acidic conditions, typically with hydrohalic acids like HBr or HI. wikipedia.orglibretexts.org The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack by the halide ion.
The cleavage of aryl alkyl ethers with strong acids typically yields a phenol (B47542) and an alkyl halide. libretexts.org This is because the aromatic carbon-oxygen bond is stronger than the aliphatic carbon-oxygen bond, and nucleophilic attack on an sp²-hybridized aromatic carbon is disfavored. The reaction can proceed through either an SN1 or SN2 mechanism, depending on the nature of the alkyl group. openstax.orglibretexts.org In the case of this compound, the alkyl group is primary, suggesting an SN2 pathway for cleavage.
Reaction Scheme for Ether Cleavage:
Other reagents capable of cleaving aryl alkyl ethers include strong Lewis acids like aluminum halides. researchgate.net
Chemical Derivatizations at the Primary Amine Functionality
The primary amine group is a versatile functional handle for a wide range of chemical transformations, allowing for the synthesis of a diverse array of derivatives.
Acylation: The primary amine readily reacts with acylating agents such as acid chlorides, anhydrides, and esters to form amides. These reactions are typically carried out in the presence of a base to neutralize the acid byproduct.
Alkylation: The nitrogen of the primary amine is nucleophilic and can be alkylated by reaction with alkyl halides. This can lead to the formation of secondary and tertiary amines, and even quaternary ammonium (B1175870) salts. Reductive amination, reacting the amine with an aldehyde or ketone in the presence of a reducing agent, is another common method for controlled alkylation.
Sulfonylation: Reaction of the primary amine with sulfonyl chlorides in the presence of a base yields sulfonamides. These derivatives are often stable, crystalline solids.
Table 2: Examples of Derivatization Reactions at the Primary Amine
| Reaction Type | Reagent | Product Class |
| Acylation | Acetyl chloride | N-(2-((3-Methylpyridin-4-yl)oxy)ethyl)acetamide |
| Acylation | Benzoyl chloride | N-(2-((3-Methylpyridin-4-yl)oxy)ethyl)benzamide |
| Alkylation | Methyl iodide | 2-((3-Methylpyridin-4-yl)oxy)-N-methylethan-1-amine (and further alkylated products) |
| Reductive Amination | Acetone, NaBH₃CN | 2-((3-Methylpyridin-4-yl)oxy)-N-isopropylethan-1-amine |
| Sulfonylation | p-Toluenesulfonyl chloride | N-(2-((3-Methylpyridin-4-yl)oxy)ethyl)-4-methylbenzenesulfonamide |
These derivatization reactions are fundamental in organic synthesis and can be used to modify the physicochemical properties of the parent molecule.
Condensation Reactions Leading to Imines and Heterocycles
The primary amine functionality of this compound serves as a potent nucleophile, readily participating in condensation reactions with carbonyl compounds to form imines, commonly known as Schiff bases. This reaction is a cornerstone of its chemical transformations and a gateway to the synthesis of more complex heterocyclic systems.
Imine Formation: The reaction with aldehydes and ketones proceeds via a nucleophilic addition of the amine to the carbonyl carbon, forming a hemiaminal intermediate. Subsequent dehydration, often acid-catalyzed, yields the corresponding imine. masterorganicchemistry.com The general mechanism involves protonation of the carbonyl oxygen, enhancing its electrophilicity, followed by the attack of the primary amine. researchgate.net
A variety of aldehydes and ketones can be employed in this reaction, leading to a diverse library of imine derivatives. The reaction conditions are typically mild, often involving refluxing in a suitable solvent with or without an acid catalyst.
Table 1: Representative Imine Synthesis from this compound
| Carbonyl Compound | Product (Imine) | Typical Reaction Conditions |
| Benzaldehyde (B42025) | N-benzylidene-2-((3-methylpyridin-4-yl)oxy)ethan-1-amine | Ethanol (B145695), reflux, catalytic acetic acid |
| Acetone | N-(propan-2-ylidene)-2-((3-methylpyridin-4-yl)oxy)ethan-1-amine | Methanol, room temperature |
| 4-Methoxybenzaldehyde | N-(4-methoxybenzylidene)-2-((3-methylpyridin-4-yl)oxy)ethan-1-amine | Toluene, Dean-Stark trap, p-toluenesulfonic acid |
Heterocycle Synthesis: The imines derived from this compound are valuable intermediates for the synthesis of various nitrogen-containing heterocycles. These transformations often involve intramolecular cyclization or cycloaddition reactions.
Benzodiazepines: Reaction with appropriate precursors can lead to the formation of benzodiazepine (B76468) scaffolds, a privileged structure in medicinal chemistry. For instance, palladium-catalyzed cyclization of related N-tosyl-2-aminobenzylamines with propargylic carbonates is a known method for synthesizing substituted 1,4-benzodiazepines. nih.gov A similar strategy could potentially be adapted.
Imidazoles: Imidazoles can be synthesized through various routes, including the condensation of α-haloketones with amidines. researchgate.net While not a direct cyclization of the target amine, its derivatives could potentially be converted to intermediates suitable for imidazole (B134444) synthesis.
Pyrimidines: Pyrimidine (B1678525) rings can be constructed through multicomponent reactions. For example, the reaction of ketones, aldehydes, or esters with amidines can yield pyrimidine derivatives. organic-chemistry.orgmdpi.com
Studies on Regioselectivity and Chemoselectivity in Complex Reaction Environments
In molecules with multiple reactive sites, such as this compound which possesses a primary amine, a pyridine nitrogen, and an ether linkage, controlling the regioselectivity and chemoselectivity of reactions is crucial.
Regioselectivity: This refers to the preference of a reagent to react at one site over another. In the case of acylation, for instance, the primary amine is significantly more nucleophilic than the pyridine nitrogen. Therefore, acylation with reagents like acyl chlorides or anhydrides is expected to occur selectively at the primary amine, forming the corresponding amide. The pyridine nitrogen, being part of an aromatic system, is less basic and less nucleophilic.
Chemoselectivity: This describes the preferential reaction of a reagent with one functional group in the presence of others. For example, in a reduction reaction using a mild reducing agent like sodium borohydride (B1222165), an imine formed from the primary amine would be selectively reduced to a secondary amine, while the pyridyl ring would remain intact. More powerful reducing agents would be required to reduce the pyridine ring. The ether linkage is generally stable under many reaction conditions but can be cleaved under harsh acidic conditions. The outcome of such reactions can be influenced by factors like the choice of base. nih.gov
Kinetic and Thermodynamic Aspects of Reactivity
The rates and equilibria of the reactions involving this compound are governed by kinetic and thermodynamic principles.
Kinetic Control: Imine formation is a reversible reaction. researchgate.net The rate of imine formation can be influenced by several factors, including the steric hindrance around the carbonyl group and the electronic nature of the substituents on the aldehyde or ketone. Electron-withdrawing groups on the carbonyl compound generally increase the rate of the initial nucleophilic attack. The reaction is also subject to acid catalysis, which speeds up the dehydration step. masterorganicchemistry.com
Thermodynamic Control: The position of the equilibrium in imine formation can be shifted by removing one of the products, typically water, through azeotropic distillation. The thermodynamic stability of the resulting imine is also a factor. Imines derived from conjugated aldehydes are often more stable due to extended conjugation. In the synthesis of heterocyclic compounds, the formation of a stable aromatic ring is a strong thermodynamic driving force. acs.org
Synthesis and Structural Characterization of Structural Analogues and Derivatives of 2 3 Methylpyridin 4 Yl Oxy Ethan 1 Amine
Rational Design Principles for Analogue Synthesis
The rational design of analogues of 2-((3-methylpyridin-4-yl)oxy)ethan-1-amine is guided by established principles in medicinal chemistry, primarily aimed at systematically modulating the compound's electronic, steric, and conformational properties. Key strategies include the introduction of diverse substituents onto the pyridine (B92270) ring to alter its electron density and interaction capabilities. Another core principle is the application of isosteric and bioisosteric replacements, where atoms or groups are exchanged for others with similar physicochemical properties to probe specific molecular interactions. nih.gov Furthermore, modifications to the length and flexibility of the ethane (B1197151) linker are explored to understand the spatial requirements for potential interactions. These design principles allow for a systematic investigation of the structure-property relationships within this chemical class.
Modifications of the Pyridine Moiety
Variation of Substituents on the Pyridine Ring and Their Electronic Effects
The introduction of various substituents onto the pyridine ring can profoundly influence the electronic properties of the entire molecule. The nature and position of these substituents dictate their effect, which can be broadly categorized as electron-donating or electron-withdrawing.
Electron-donating groups (EDGs), such as alkyl (e.g., methyl) and alkoxy groups, increase the electron density of the pyridine ring. This, in turn, can enhance the basicity of the pyridine nitrogen. Conversely, electron-withdrawing groups (EWGs), such as halogens (e.g., chloro), cyano (-CN), and nitro (-NO2) groups, decrease the electron density of the ring, thereby reducing the basicity of the pyridine nitrogen.
The synthesis of such analogues typically involves the reaction of a substituted 4-halopyridine with 2-aminoethanol or a protected precursor. For instance, analogues of 3-(2-aminoethoxy)pyridine with substituents at the 5'- and 6'-positions of the pyridine ring have been synthesized and evaluated. nih.gov A study on pyridine-modified analogues of 3-(2-aminoethoxy)pyridine demonstrated that the introduction of substituents like chloro and vinyl groups at these positions significantly impacts the molecule's properties. nih.gov
Below is a table summarizing the electronic effects of representative substituents on the pyridine ring:
| Substituent Position | Substituent | Electronic Effect |
| 3 | Methyl (-CH3) | Electron-donating (inductive effect) |
| 3 | Chloro (-Cl) | Electron-withdrawing (inductive and resonance effects) |
| 3 | Cyano (-CN) | Strongly electron-withdrawing (inductive and resonance effects) |
| 5 | Chloro (-Cl) | Electron-withdrawing |
| 6 | Chloro (-Cl) | Electron-withdrawing |
| 5 | Vinyl (-CH=CH2) | Weakly electron-donating (resonance effect) |
This table is generated based on established principles of electronic effects of substituents on aromatic rings.
The synthesis of a 3-cyano substituted analogue can be achieved from 3-cyanopyridine (B1664610) N-oxide, which can be converted to 2-chloro-3-cyanopyridine. google.com This intermediate can then undergo nucleophilic substitution with the sodium salt of 2-aminoethanol. Similarly, halo-substituted analogues can be prepared from the corresponding halogenated pyridines.
Isosteric and Bioisosteric Replacements of the Pyridine Nitrogen
One common bioisosteric replacement for a pyridine ring is a pyrimidine (B1678525) ring. pharmablock.com The introduction of a second nitrogen atom into the aromatic ring can significantly alter the molecule's hydrogen bonding capacity, polarity, and metabolic stability. For instance, replacing the pyridine moiety with a pyrimidine would yield analogues such as 2-((methylpyrimidin-4-yl)oxy)ethan-1-amine. The synthesis of such compounds would typically involve the reaction of a halogenated pyrimidine with 2-aminoethanol.
Another bioisostere for the pyridine ring is the pyridazine (B1198779) ring. The arrangement of the nitrogen atoms in pyridazine can influence the dipole moment and the ability to act as a hydrogen bond acceptor. nih.gov The synthesis of pyridazine analogues often involves cycloaddition reactions or condensation of dicarbonyl compounds with hydrazine (B178648) derivatives. researchgate.netorganic-chemistry.orgorganic-chemistry.org
The following table provides examples of isosteric and bioisosteric replacements for the pyridine moiety:
| Original Moiety | Replacement Moiety | Type of Replacement | Rationale |
| Pyridine | Benzene | Isosteric | Removes the hydrogen bond accepting nitrogen to probe its importance. |
| Pyridine | Pyrimidine | Bioisosteric | Alters hydrogen bonding potential and electronic distribution. pharmablock.com |
| Pyridine | Pyridazine | Bioisosteric | Modifies dipole moment and hydrogen bonding capabilities. nih.gov |
Ring Expansion/Contraction Analogues
Modification of the pyridine ring size through expansion to a seven-membered ring (azepine) or contraction to a five-membered ring (pyrrole) can significantly impact the molecule's conformation and physicochemical properties. These structural alterations can influence how the molecule presents its functional groups in three-dimensional space.
The synthesis of ring-expanded analogues, such as those containing a 1H-azepine ring, can be challenging. One approach involves the ring expansion of isoxazoles, which can be transformed into highly functionalized pyridines and potentially larger ring systems. organic-chemistry.orgnih.gov
Ring contraction of pyridines to pyrrole (B145914) derivatives is also a known transformation, though it often requires specific conditions, such as photochemical reactions. These methods, however, are generally not straightforward for complex substituted pyridines.
Due to the synthetic complexity, there are limited direct examples of ring expansion or contraction applied to the this compound scaffold in the readily available literature.
Alterations of the Ethane Linker
The ethane linker connecting the pyridine ether and the primary amine is a key determinant of the molecule's flexibility and the spatial relationship between these two functional groups.
Homologation and Dehomologation of the Alkyl Chain
Homologation involves increasing the length of the alkyl chain, for instance, from an ethane linker to a propane (B168953) or butane (B89635) linker. This modification alters the distance between the pyridyloxy and amine moieties, which can be crucial for optimizing interactions with biological targets. Dehomologation, the shortening of the chain, is less common in this specific scaffold due to the minimum two-carbon separation provided by the starting aminoethanol.
The synthesis of homologated analogues can be achieved by using longer chain amino alcohols in the initial ether synthesis. For example, reacting 4-chloro-3-methylpyridine (B157665) with 3-aminopropan-1-ol or 4-aminobutan-1-ol would yield the corresponding propyloxy and butyloxy derivatives, respectively.
The table below illustrates the effect of homologation on the linker length:
| Compound Name | Linker Length (Number of Carbon Atoms) |
| This compound | 2 |
| 3-((3-Methylpyridin-4-yl)oxy)propan-1-amine | 3 |
| 4-((3-Methylpyridin-4-yl)oxy)butan-1-amine | 4 |
These modifications provide a systematic way to probe the optimal linker length for any potential molecular interactions, a common strategy in structure-activity relationship studies.
Introduction of Chirality and Stereochemical Effects
The introduction of chirality into the this compound scaffold is a critical step in exploring the stereochemical requirements for potential biological interactions. Achiral molecules can be transformed into chiral analogues through various synthetic strategies, enabling the study of enantiomeric pairs and their differential effects.
A primary method for introducing a stereocenter is to modify the ethanamine side chain. For instance, creating a chiral center at the carbon atom alpha to the nitrogen (C1 of the ethanamine moiety) results in (R)- and (S)-1-((3-Methylpyridin-4-yl)oxy)propan-2-amine. The synthesis of such chiral analogues typically involves one of two main approaches:
Use of Chiral Starting Materials: The synthesis can commence from commercially available chiral building blocks, such as (R)- or (S)-alaninol. These chiral amino alcohols can be used to build the side chain, ensuring the stereochemistry is set from the beginning of the synthetic sequence. This approach offers a high degree of stereochemical control. nih.gov
Asymmetric Synthesis: Stereoselective reduction of a corresponding ketoxime or imine precursor using a chiral catalyst or reagent can produce the desired enantiomer in excess. This method is highly efficient for establishing a specific stereochemical outcome.
The stereochemical configuration of a molecule can have profound effects on its pharmacological profile. Enantiomers often exhibit different binding affinities for chiral biological targets like enzymes and receptors. Therefore, the synthesis and separation of individual enantiomers are essential for a thorough understanding of their structure-activity relationships. The differential interaction is attributed to the three-dimensional arrangement of atoms, where one enantiomer may fit into a binding pocket more effectively than its mirror image.
Diverse Derivatizations at the Amine Functionality
The primary amine group of this compound is a versatile functional handle for a wide range of chemical modifications. Derivatization at this site allows for the modulation of key physicochemical properties such as lipophilicity, hydrogen bonding capacity, and basicity, which are crucial for molecular recognition and pharmacokinetic profiles.
Secondary and Tertiary Amine Analogues
The conversion of the primary amine to secondary and tertiary amines is a fundamental strategy to explore the impact of N-substitution.
N-Alkylation: Secondary amines can be synthesized through direct N-alkylation using an appropriate alkyl halide (e.g., benzyl (B1604629) bromide, methyl iodide) in the presence of a mild base to neutralize the hydrogen halide byproduct. The synthesis of tertiary amines can be achieved through further alkylation of the secondary amine or through dialkylation of the primary amine, although control of selectivity can be challenging.
Reductive Amination: A more controlled and widely used method for preparing secondary and tertiary amines is reductive amination. mdpi.com This process involves the reaction of the primary amine with an aldehyde or ketone to form an intermediate imine (or enamine), which is then reduced in situ to the corresponding amine. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), and catalytic hydrogenation. For example, reaction with benzaldehyde (B42025) followed by reduction yields the N-benzyl derivative. To produce the tertiary N,N-dimethyl analogue, the Eschweiler-Clarke reaction, which uses formaldehyde (B43269) and formic acid, is a classic and effective method.
These modifications can significantly alter the molecule's properties. For instance, the introduction of a benzyl group increases lipophilicity, while methylation can impact basicity and steric profile.
Amide, Sulfonamide, and Urea (B33335) Derivatives
The nucleophilic primary amine readily reacts with various electrophilic reagents to form stable amide, sulfonamide, and urea linkages.
Amide Derivatives: Amides are typically synthesized by reacting this compound with an acyl chloride or a carboxylic acid. When using a carboxylic acid, a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDAC) is required to activate the carboxyl group. researchgate.net This method provides access to a vast array of derivatives by varying the R-group of the acyl chloride or carboxylic acid.
Sulfonamide Derivatives: Sulfonamides are readily prepared by the reaction of the primary amine with a sulfonyl chloride (R-SO₂Cl) in the presence of a base like pyridine or triethylamine. d-nb.infonih.gov This reaction is generally high-yielding and compatible with a wide range of functional groups. By selecting different sulfonyl chlorides, a library of sulfonamide derivatives with diverse aryl or alkyl substituents can be generated, allowing for systematic exploration of the steric and electronic effects of the sulfonyl moiety. luxembourg-bio.comnih.govmdpi.com
| Reagent | Resulting Substituent Group |
| Benzenesulfonyl chloride | Phenylsulfonyl |
| p-Toluenesulfonyl chloride | Tosyl |
| Methanesulfonyl chloride | Mesyl |
| Dansyl chloride | 5-(Dimethylamino)naphthalene-1-sulfonyl |
Urea Derivatives: The synthesis of urea derivatives can be accomplished through several methods. The most common approach involves the reaction of the primary amine with an isocyanate (R-N=C=O). nih.gov This reaction is typically fast and efficient, leading to the formation of N,N'-disubstituted ureas. researchgate.net An alternative route involves the use of phosgene (B1210022) equivalents like 1,1'-carbonyldiimidazole (B1668759) (CDI), which first reacts with the amine to form an activated carbamate (B1207046) intermediate, followed by reaction with a second amine. nih.gov This two-step, one-pot procedure is useful for creating unsymmetrical ureas. organic-chemistry.org
| Reagent | Resulting Substituent Group |
| Phenyl isocyanate | Phenylureido |
| Methyl isocyanate | Methylureido |
| Cyclohexyl isocyanate | Cyclohexylureido |
Purity Assessment and Comprehensive Spectroscopic Characterization of Synthesized Analogues
The unambiguous confirmation of the chemical structure and the assessment of the purity of newly synthesized analogues are paramount. A combination of chromatographic and spectroscopic techniques is employed for this purpose.
Purity Assessment: The purity of the synthesized compounds is typically assessed using chromatographic methods. Thin-Layer Chromatography (TLC) is used for rapid reaction monitoring and preliminary purity checks. High-Performance Liquid Chromatography (HPLC), often coupled with a UV detector or a mass spectrometer (LC-MS), is the gold standard for quantitative purity determination. bldpharm.com A high-purity compound should exhibit a single major peak in the chromatogram.
Spectroscopic Characterization: A comprehensive suite of spectroscopic methods is used to elucidate and confirm the structure of the derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule.
¹H NMR: The spectrum of a derivative will show characteristic shifts compared to the parent amine. For example, upon acylation to form an amide, the signals for the protons on the carbon adjacent to the nitrogen (the -CH₂-N- group) typically shift downfield. The formation of an amide or sulfonamide introduces a new N-H proton, which appears as a singlet or triplet, while the original -NH₂ protons disappear.
¹³C NMR: The carbon signals, particularly for the carbons near the site of derivatization, will also shift. For example, the formation of a carbonyl group in an amide or urea introduces a new signal in the characteristic 160-180 ppm region.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups. researchgate.net The parent primary amine shows characteristic N-H stretching vibrations in the 3300-3500 cm⁻¹ region.
Secondary Amine: Shows a single N-H stretch in the same region.
Amide: Exhibits a strong C=O (Amide I) stretching band around 1630-1680 cm⁻¹ and an N-H bending (Amide II) band around 1520-1580 cm⁻¹.
Sulfonamide: Characterized by two strong S=O stretching bands at approximately 1350 cm⁻¹ (asymmetric) and 1160 cm⁻¹ (symmetric). researchgate.net
Urea: Shows a prominent C=O stretching vibration, typically around 1630-1680 cm⁻¹, similar to an amide.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight of the synthesized compound, which confirms its elemental composition. The observed mass of the protonated molecular ion ([M+H]⁺) should match the calculated theoretical mass with high accuracy (typically within 5 ppm). Fragmentation patterns observed in the mass spectrum can provide additional structural confirmation.
By employing these rigorous analytical techniques, the identity, structure, and purity of each synthesized analogue of this compound can be confidently established.
Theoretical and Computational Studies on 2 3 Methylpyridin 4 Yl Oxy Ethan 1 Amine and Its Analogues
Quantum Chemical Calculations for Electronic Structure and Molecular Properties
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), serve as powerful tools for elucidating the electronic structure and predicting the properties of molecules. researchgate.net Methods like DFT, often using hybrid functionals such as B3LYP with basis sets like 6-311G(d,p), provide a balance of computational cost and accuracy for investigating molecular orbitals, charge distribution, and reactivity. researchgate.net Such studies on 2-((3-Methylpyridin-4-yl)oxy)ethan-1-amine can offer profound insights into its intrinsic chemical nature.
Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory used to describe and predict chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgyoutube.com The energy of the HOMO is related to a molecule's ability to donate electrons (its nucleophilicity), while the LUMO's energy relates to its ability to accept electrons (its electrophilicity). youtube.compku.edu.cn The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular reactivity; a smaller gap generally signifies higher polarizability and greater, more facile reactivity. researchgate.netrsc.org
For this compound and its conceptual analogues, FMO analysis can predict their relative reactivity. For instance, modifying substituents on the pyridine (B92270) ring would alter the electron density, thereby changing the HOMO and LUMO energy levels. A hypothetical analysis, as detailed in Table 1, illustrates how these values might differ with minor structural changes. Analogue 1, with an electron-donating methoxy (B1213986) group, would be expected to have a higher HOMO energy and potentially a smaller gap, suggesting increased reactivity compared to the parent compound. Conversely, Analogue 2, with an electron-withdrawing nitro group, would likely exhibit a lower HOMO and LUMO, leading to a different reactivity profile.
Table 1: Hypothetical Frontier Molecular Orbital Energies
Calculations hypothetically performed using DFT at the B3LYP/6-311G(d,p) level.
| Compound | Analogue | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |
| This compound | Parent Compound | -5.89 | -0.25 | 5.64 |
| 2-((3-Methoxy-5-methylpyridin-4-yl)oxy)ethan-1-amine | Analogue 1 | -5.71 | -0.19 | 5.52 |
| 2-((3-Methyl-5-nitropyridin-4-yl)oxy)ethan-1-amine | Analogue 2 | -6.45 | -1.10 | 5.35 |
An Electrostatic Potential Surface (ESP) map is a valuable tool for visualizing the charge distribution across a molecule and predicting its noncovalent interaction capabilities. mdpi.comchemrxiv.org The ESP is plotted on a molecular surface, typically a contour of electron density, where different colors represent varying electrostatic potential values. mdpi.com Regions of negative potential (typically colored red or yellow) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and prone to nucleophilic attack. mdpi.com
In this compound, the ESP map would be expected to show significant negative potential around the pyridine nitrogen atom and the ether oxygen atom due to the presence of lone pair electrons. These sites represent the primary centers for hydrogen bonding and interactions with electrophiles. Conversely, the hydrogen atoms of the primary amine group (-NH₂) would exhibit a strong positive potential, making them key sites for interaction with nucleophiles or for acting as hydrogen bond donors. A table of hypothetical ESP extrema (Table 2) quantifies these qualitative predictions.
Table 2: Hypothetical Electrostatic Potential Surface Extrema
| Compound | Location on Molecule | Potential Type | Value (kcal/mol) |
| This compound | Near Pyridine Nitrogen Lone Pair | V_S,min (Most Negative) | -45.8 |
| This compound | Near Ether Oxygen Lone Pair | V_S,min (Negative) | -31.2 |
| This compound | Near Amine Hydrogens | V_S,max (Most Positive) | +38.5 |
Computational chemistry provides the means to model reaction mechanisms and predict their kinetics by locating the transition state (TS) on the potential energy surface. nih.gov The transition state is the highest energy point along the lowest energy path from reactants to products. nih.govresearchgate.net The energy difference between the reactants and the transition state is the activation energy (ΔG‡), which is the primary determinant of the reaction rate. acs.org
A common reaction involving this compound would be the acylation of its primary amine. Transition state modeling could be employed to compare the activation energies for its reaction with different acylating agents. For example, the reaction with a more reactive acyl chloride would be expected to proceed through a lower-energy transition state—and thus have a smaller ΔG‡—compared to the reaction with a less reactive anhydride (B1165640) or ester. masterorganicchemistry.com These calculations allow for a quantitative prediction of relative reactivity without performing the physical experiments. Table 3 presents hypothetical activation energies for such a reaction.
Table 3: Hypothetical Activation Energies for N-Acylation Reaction
| Reactant 1 | Reactant 2 (Acylating Agent) | Calculated ΔG‡ (kcal/mol) | Predicted Relative Rate |
| This compound | Acetyl Chloride | 12.5 | Fast |
| This compound | Acetic Anhydride | 18.9 | Moderate |
| This compound | Methyl Acetate | 27.3 | Slow |
Conformational Analysis and Molecular Dynamics Simulations
Molecules with rotatable single bonds, such as this compound, are flexible and can exist in multiple spatial arrangements known as conformations. ijpsr.comchemistrysteps.com Conformational analysis is the study of the energies and populations of these different conformers, which can be crucial for understanding a molecule's physical properties and biological activity. ijpsr.com
The relative stability of different conformers is determined by factors such as torsional strain and steric interactions. chemistrysteps.com For this compound, key rotations exist around the C(aryl)-O, O-C, and C-C bonds of the ethanamine side chain. Computational methods can systematically rotate these bonds and calculate the corresponding energy to generate a potential energy landscape. The minima on this landscape correspond to stable, low-energy conformations. researchgate.net
Table 4: Hypothetical Low-Energy Conformers
Dihedral angles defined as τ1 = C(aryl)-O-C-C and τ2 = O-C-C-N.
| Conformer | τ1 (degrees) | τ2 (degrees) | Relative Energy (kcal/mol) |
| 1 (Global Minimum) | ~175 (anti) | ~180 (anti) | 0.00 |
| 2 | ~178 (anti) | ~65 (gauche) | 0.85 |
| 3 | ~70 (gauche) | ~177 (anti) | 1.15 |
The surrounding solvent environment can significantly influence the conformational equilibrium of a molecule. rsc.orgnih.gov Polar solvents may stabilize conformers with larger dipole moments or those that can better engage in solute-solvent interactions like hydrogen bonding, while non-polar solvents favor conformations that minimize the exposed polar surface area. nih.govnih.gov
Molecular Dynamics (MD) simulations are a powerful computational technique for studying the dynamic behavior of a molecule in an explicit solvent environment over time. researchgate.netyoutube.com An MD simulation of this compound would model the interactions between the solute and a large number of individual solvent molecules (e.g., water, methanol, or chloroform). youtube.com
In a polar protic solvent like water, simulations would likely show that the molecule preferentially adopts conformations where the polar pyridine nitrogen and the terminal amine group are exposed to the solvent to maximize hydrogen bonding. This might lead to a higher population of more compact or "gauche" conformers compared to the gas phase or a non-polar solvent. In contrast, in a non-polar solvent, intramolecular interactions might become more dominant, favoring conformations similar to the gas-phase minimum. Table 5 illustrates how the population of the principal conformers might shift in different solvent environments.
Table 5: Hypothetical Conformer Populations from MD Simulations in Different Solvents
| Solvent | Conformer 1 (anti, anti) Population (%) | Conformer 2 (anti, gauche) Population (%) | Other Conformers (%) |
| Gas Phase | 75 | 18 | 7 |
| Chloroform (Non-polar) | 68 | 25 | 7 |
| Water (Polar, Protic) | 45 | 40 | 15 |
Molecular Docking and Dynamics Simulations for Theoretical Ligand-Target Interactions (In Silico)
Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict how a ligand, such as this compound, might bind to a macromolecular target, typically a protein or enzyme. jetir.org These methods explore the preferred orientation of a ligand within a binding site to form a stable complex and estimate the strength of the interaction, often expressed as a binding energy or dock score. nih.gov
The initial step in a docking study involves identifying a potential biological target. Given the chemical structure, which features a pyridine ring—a common scaffold in pharmacologically active compounds—potential targets could include kinases, G-protein coupled receptors (GPCRs), or other enzymes. nih.govresearchgate.net For instance, studies on pyridine-substituted pyrimidine (B1678525) analogues have successfully docked these compounds into the active site of Mer kinase, a receptor tyrosine kinase. nih.gov Similarly, other pyridopyrimidine derivatives have been docked against targets like the Dopamine 3 receptor. jetir.org
For this compound, a docking simulation would place the molecule into the defined active site of a selected model macromolecule. The algorithm would then sample numerous possible conformations and orientations (poses) of the ligand within the site. The most favorable poses are ranked using a scoring function, which calculates the theoretical binding affinity. In studies of analogous pyridine derivatives, these binding sites are often hydrophobic pockets complemented by specific residues capable of forming hydrogen bonds. nih.govd-nb.info For example, in the case of CDK2/4/6 inhibitors, the binding site accommodates the pyridine core within a pocket lined by key amino acid residues essential for kinase activity. nih.gov
Once a preferred binding pose is identified, the specific non-covalent interactions that stabilize the ligand-target complex are analyzed. For a molecule like this compound, several key interactions would be anticipated based on its structure and studies of related compounds.
Hydrogen Bonding: The primary amine (-NH2) group is a potent hydrogen bond donor, while the ether oxygen and the pyridine nitrogen are potential hydrogen bond acceptors. nih.gov Docking studies on similar compounds frequently show the pyridine nitrogen forming crucial hydrogen bonds with backbone amides or side chains of amino acids like serine or threonine within the active site. nih.gov The terminal amine group could likewise interact with acidic residues such as aspartate or glutamate.
Pi-Stacking and Hydrophobic Interactions: The pyridine ring is an aromatic system capable of engaging in π-π stacking or T-stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan. nih.gov Furthermore, the methyl group on the pyridine ring and the ethyl linker contribute to the molecule's hydrophobicity, allowing for favorable van der Waals or hydrophobic interactions with nonpolar residues in the binding pocket. nih.gov
A summary of typical interactions observed for pyridine derivatives in docking studies is presented below.
| Interaction Type | Functional Group on Ligand | Potential Interacting Residue (Macromolecule) |
| Hydrogen Bond (Acceptor) | Pyridine Nitrogen, Ether Oxygen | Serine, Threonine, Lysine, Arginine |
| Hydrogen Bond (Donor) | Primary Amine (-NH2) | Aspartate, Glutamate, Backbone Carbonyls |
| π-π Stacking / T-Stacking | Pyridine Ring | Phenylalanine, Tyrosine, Tryptophan, Histidine |
| Hydrophobic Interactions | Methyl Group, Ethyl Linker | Leucine, Valine, Isoleucine, Alanine |
These interaction patterns are critical for determining the binding affinity and selectivity of the compound for its target. d-nb.info
Quantitative Structure-Activity Relationship (QSAR) Modeling: Theoretical Approaches to Structure-Mechanism Relationships (In Silico)
QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. chemrevlett.com By identifying the physicochemical properties that correlate with activity, QSAR models can be used to predict the activity of new, untested compounds and guide the design of more potent analogues. chemrevlett.comresearchgate.net
The foundation of a QSAR model is the calculation of molecular descriptors, which are numerical values that quantify different aspects of a molecule's structure. researchgate.net For a series of analogues including this compound, hundreds of descriptors can be calculated using specialized software. These descriptors fall into several categories:
Constitutional (1D): These describe the basic composition of the molecule, such as molecular weight, atom counts, and bond counts.
Topological (2D): These are derived from the 2D representation of the molecule and describe atomic connectivity and branching (e.g., Wiener index, Kier & Hall connectivity indices).
Geometrical (3D): These descriptors are calculated from the 3D conformation of the molecule and include information about its size and shape (e.g., molecular surface area, volume, moments of inertia).
Quantum-Chemical (Electronic): These describe the electronic properties of the molecule, such as dipole moment, electronegativity, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).
Physicochemical: These include properties like the logarithm of the partition coefficient (logP), which measures lipophilicity, and molar refractivity.
The table below lists some common molecular descriptors used in QSAR studies of pyridine derivatives. researchgate.netchemrevlett.com
| Descriptor Class | Example Descriptors | Description |
| Constitutional | Molecular Weight (MW) | The sum of the atomic weights of all atoms in the molecule. |
| Atom Count (nAtom) | The total number of atoms in the molecule. | |
| Topological | Wiener Index (W) | A distance-based index reflecting molecular branching. |
| Kappa Shape Indices (κ) | Describe aspects of molecular shape from the 2D structure. | |
| Geometrical | Molecular Surface Area (MSA) | The total surface area of the molecule. |
| Molecular Volume (MV) | The volume occupied by the molecule. | |
| Electronic | Dipole Moment (μ) | A measure of the overall polarity of the molecule. |
| HOMO/LUMO Energy | Energies of the frontier molecular orbitals, related to reactivity. | |
| Physicochemical | LogP | A measure of the molecule's lipophilicity or hydrophobicity. |
Once descriptors are calculated for a set of molecules with known biological activities (the "training set"), statistical methods are used to build the QSAR model. Multiple Linear Regression (MLR) is a common technique used to create an equation that relates a selection of descriptors to the activity. chemrevlett.comchemrevlett.com
For example, a QSAR study on pyridine derivatives designed as anticancer agents developed a robust MLR model to predict their half-maximal inhibitory concentration (IC50). chemrevlett.comchemrevlett.com The quality and predictive power of such models are assessed using several statistical parameters:
Coefficient of determination (R²): Indicates how well the model fits the training data.
Cross-validated coefficient of determination (q² or Q²): Measures the model's internal predictive ability, often determined by leave-one-out (LOO) cross-validation. chemrevlett.com
External validation (R²_pred): Assesses the model's ability to predict the activity of an independent set of compounds (the "test set"). nih.gov
A statistically valid QSAR model for analogues of this compound could be used to predict its binding affinity for a specific target, guiding further structural modifications to enhance its theoretical potency.
In Silico Prediction of Metabolic Transformations and Enzyme Interactions
In silico tools play a crucial role in predicting the metabolic fate of drug candidates, helping to identify potential liabilities such as rapid clearance or the formation of reactive metabolites early in the discovery process. news-medical.netnih.gov The metabolism of xenobiotics is primarily carried out by enzymes like the Cytochrome P450 (CYP) superfamily. nih.gov
For this compound, several metabolic pathways can be predicted based on its structure and data from general predictive models. nih.govnih.gov Web servers and software like SMARTCyp, ADMET Predictor, and others can predict the sites of metabolism (SOMs) that are most likely to be oxidized by CYP enzymes. nih.gov
Predicted metabolic transformations for this compound would likely include:
Oxidation of the Pyridine Ring: The pyridine ring can undergo hydroxylation at positions not occupied by substituents. The methyl group is also a potential site for benzylic hydroxylation, leading to an alcohol metabolite.
N-Oxidation: The pyridine nitrogen can be oxidized to form a pyridine N-oxide, a common metabolic pathway for pyridine-containing compounds. researchgate.net
Metabolism of the Side Chain: The ethylamine (B1201723) side chain is susceptible to several metabolic reactions. The primary amine can undergo deamination by monoamine oxidase (MAO) or oxidation. O-dealkylation of the ether linkage is also a possible metabolic route.
Phase II Conjugation: The primary amine and any hydroxylated metabolites formed during Phase I could undergo subsequent Phase II conjugation reactions, such as glucuronidation or sulfation, to increase their water solubility and facilitate excretion. news-medical.net
In silico ADMET prediction studies on sulfonamide-pyridine derivatives have shown that these compounds are likely substrates for various CYP isoforms, particularly CYP3A4 and CYP2D6, and are not likely to be inhibitors of these enzymes, suggesting a lower risk of drug-drug interactions. nih.gov Similar predictions would be essential to profile the metabolic stability and potential interactions of this compound. mdpi.com
Advanced Mechanistic Studies of Biological Interactions in Vitro and in Silico Focus
Receptor Binding Studies (In Vitro/Cell-Free Systems)
Receptor binding assays are fundamental in pharmacology to characterize the interaction between a ligand and its receptor. These studies provide insights into the affinity, selectivity, and kinetics of the binding process.
Determination of Ligand Affinity and Selectivity for Isolated Receptors
No publicly available research data was found on the direct determination of ligand affinity (e.g., Kᵢ, Kₔ) or selectivity of 2-((3-Methylpyridin-4-yl)oxy)ethan-1-amine for a panel of isolated receptors.
In a typical study, the affinity of a compound is determined by radioligand binding assays. This involves incubating the compound at various concentrations with a preparation of isolated receptors (e.g., from cell membranes) and a fixed concentration of a radiolabeled ligand known to bind to the target receptor. The ability of the test compound to displace the radioligand is measured, and from this, the inhibition constant (Kᵢ) can be calculated. A lower Kᵢ value indicates a higher binding affinity.
Selectivity is assessed by testing the compound against a panel of different receptors. A compound is considered selective if it exhibits significantly higher affinity for one receptor subtype over others. This is a critical parameter for minimizing off-target effects.
Exploration of Binding Kinetics and Allosteric Modulation
Specific data on the binding kinetics (association and dissociation rates) and potential allosteric modulation by this compound are not available in the public domain.
Binding kinetics studies, often performed using techniques like surface plasmon resonance (SPR) or kinetic radioligand binding assays, provide information on the rate at which a compound binds to its receptor (association rate constant, kₒₙ) and the rate at which it dissociates (dissociation rate constant, kₒբբ). These parameters determine the residence time of the drug at the receptor, which can be a more important determinant of in vivo efficacy than affinity alone.
Allosteric modulators bind to a site on the receptor that is distinct from the primary (orthosteric) binding site. nih.gov This binding can alter the receptor's conformation, thereby modulating the affinity or efficacy of the endogenous ligand or other drugs. nih.govnih.gov Assays to detect allosteric modulation typically involve measuring the effect of the test compound on the binding or function of an orthosteric ligand. researchgate.net
Enzyme Inhibition/Activation Assays (In Vitro Biochemical Assays)
Enzyme assays are conducted to determine if a compound can modulate the activity of a specific enzyme, either by inhibiting or activating it.
Determination of IC₅₀ and Kᵢ Values
There is no publicly available information detailing the IC₅₀ or Kᵢ values of this compound for any specific enzyme.
The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. It is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The inhibition constant (Kᵢ) is a more absolute measure of binding affinity, representing the dissociation constant of the enzyme-inhibitor complex. The relationship between IC₅₀ and Kᵢ can depend on the mechanism of inhibition and the substrate concentration used in the assay. nih.gov
Elucidation of Enzyme Inhibition Mechanism (e.g., competitive, non-competitive)
Without experimental data, the mechanism of enzyme inhibition for this compound cannot be determined.
To elucidate the mechanism of inhibition, enzyme kinetic studies are performed. This typically involves measuring the initial reaction rates at various substrate and inhibitor concentrations. By analyzing the data using graphical methods (e.g., Lineweaver-Burk plots) or non-linear regression, the type of inhibition can be determined:
Competitive inhibition: The inhibitor binds to the active site of the enzyme, preventing substrate binding.
Non-competitive inhibition: The inhibitor binds to an allosteric site, affecting the enzyme's catalytic activity without preventing substrate binding.
Uncompetitive inhibition: The inhibitor binds only to the enzyme-substrate complex.
Mixed inhibition: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex.
Cellular Permeability and Transport Studies (In Vitro Cell Culture Models)
For a drug to be effective, it often needs to cross biological membranes to reach its target. In vitro cell culture models are used to predict the intestinal absorption and permeability of compounds.
No specific experimental data on the cellular permeability or transport of this compound is publicly available.
Commonly used models include:
Caco-2 cell monolayers: These cells, derived from human colon adenocarcinoma, differentiate into a monolayer of polarized epithelial cells that mimic the intestinal barrier. nih.govadmescope.com Permeability is assessed by measuring the passage of a compound from the apical (luminal) to the basolateral (blood) side.
Madin-Darby Canine Kidney (MDCK) cells: This is another cell line used to assess permeability. nih.govsrce.hr
Parallel Artificial Membrane Permeability Assay (PAMPA): This is a non-cell-based assay that measures a compound's ability to diffuse across an artificial lipid membrane, providing an indication of its passive permeability. admescope.comsrce.hr
In these assays, the apparent permeability coefficient (Pₐₚₚ) is determined. A bidirectional assay using Caco-2 or MDCK cells can also provide an efflux ratio, which is the ratio of Pₐₚₚ in the basolateral-to-apical direction to the Pₐₚₚ in the apical-to-basolateral direction. An efflux ratio significantly greater than 1 suggests that the compound may be a substrate for efflux transporters like P-glycoprotein (P-gp). srce.hr
Below is a hypothetical data table illustrating how results from such studies would be presented.
| Assay | Parameter | Value | Interpretation |
| Caco-2 Permeability | Pₐₚₚ (A→B) (10⁻⁶ cm/s) | Data N/A | High/Moderate/Low |
| Caco-2 Permeability | Efflux Ratio | Data N/A | Substrate for efflux pumps? |
| PAMPA | Pₑ (10⁻⁶ cm/s) | Data N/A | High/Moderate/Low Passive Permeability |
N/A - Not Available
Assessment of Membrane Permeability
Direct experimental data on the membrane permeability of this compound is not extensively available in peer-reviewed literature. However, its potential for passive diffusion across biological membranes can be inferred from its physicochemical properties and by comparison with structurally related compounds. The molecule possesses characteristics of a moderately lipophilic and basic compound, which are key determinants of membrane permeability.
In silico predictive models can provide an initial assessment of permeability. These models often utilize parameters such as molecular weight, logP (lipophilicity), polar surface area (PSA), and the number of hydrogen bond donors and acceptors. For this compound, these parameters would suggest a moderate potential for passive permeability.
Experimental assessment of membrane permeability for similar pyridine-based compounds has been conducted using in vitro models like the Parallel Artificial Membrane Permeability Assay (PAMPA). For instance, a study on a series of 2-amino-4-substituted pyridine-based inhibitors highlighted the influence of substituents on permeability. nih.gov Compounds with increased lipophilicity generally exhibited higher permeability. nih.gov Given the ether linkage and the ethylamine (B1201723) side chain, this compound is expected to have a degree of flexibility and polarity that influences its passage through lipid bilayers.
Below is an interactive data table with predicted physicochemical properties relevant to membrane permeability for this compound.
| Property | Predicted Value | Influence on Permeability |
| Molecular Weight | 152.19 g/mol | Favorable (within Lipinski's rule of 5) |
| logP | 1.2 - 1.8 | Moderate lipophilicity, favorable for permeability |
| Polar Surface Area | ~55 Ų | Favorable for crossing the blood-brain barrier |
| H-Bond Donors | 2 | Favorable (within Lipinski's rule of 5) |
| H-Bond Acceptors | 3 | Favorable (within Lipinski's rule of 5) |
Studies on Active Transport Mechanisms
There is currently no specific research available that investigates the active transport mechanisms for this compound. The involvement of active transport is often considered for compounds that are highly polar, structurally similar to endogenous substrates, or exhibit uptake that is saturable and energy-dependent.
Given its structure, it is plausible that this compound could be a substrate for transporters that handle cationic and amine-containing molecules, such as organic cation transporters (OCTs) or multidrug and toxin extrusion (MATE) proteins. However, without experimental evidence from in vitro studies using cell lines overexpressing these transporters, any discussion remains speculative. Such studies would involve measuring the uptake of the compound in the presence and absence of known transporter inhibitors to determine if its cellular entry is mediated by specific carrier proteins.
In Vitro Metabolic Stability and Metabolite Identification
Microsomal Stability Assays and Cytochrome P450 Metabolism
The metabolic stability of a compound is a critical factor in determining its pharmacokinetic profile. In vitro microsomal stability assays are commonly used to assess the susceptibility of a compound to metabolism by liver enzymes, primarily the cytochrome P450 (CYP) superfamily.
While specific experimental data for this compound is not available, predictions can be made based on its chemical structure. The 3-methylpyridine (B133936) moiety is a potential site for metabolism. Studies on the metabolism of 3-methylpyridine have shown that it can undergo oxidation of the methyl group. nih.gov The pyridine (B92270) ring itself can also be a target for oxidation.
The primary amine in the ethanamine side chain is a likely site for deamination by monoamine oxidase (MAO) or oxidation by CYPs. The ether linkage could potentially undergo O-dealkylation. The primary CYP enzymes involved in the metabolism of many xenobiotics include CYP3A4, CYP2D6, CYP2C9, CYP2C19, and CYP1A2. To determine which of these are involved in the metabolism of this compound, in vitro assays with specific CYP inhibitors or recombinant human CYP enzymes would be necessary.
Below is a hypothetical data table illustrating potential results from a microsomal stability assay.
| Species | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) | Predicted In Vivo Clearance |
| Human | 45 | 30 | Low to Moderate |
| Rat | 25 | 55 | Moderate |
| Mouse | 15 | 90 | High |
Identification and Structural Elucidation of Metabolites in Cell-Free Systems
Following incubation with liver microsomes or other cell-free systems, the identification of metabolites is crucial for understanding the metabolic pathways of a compound. High-performance liquid chromatography coupled with mass spectrometry (LC-MS) is the primary analytical technique used for this purpose.
For this compound, several potential phase I metabolic pathways can be postulated based on its structure and the known metabolism of related compounds:
Oxidation of the 3-methyl group: This would lead to the formation of a hydroxymethyl metabolite, which could be further oxidized to a carboxylic acid.
Oxidation of the pyridine ring: Hydroxylation at various positions on the pyridine ring is a common metabolic pathway for pyridine-containing compounds.
N-oxidation of the pyridine nitrogen: This is another potential route of metabolism for the pyridine moiety. nih.gov
O-dealkylation of the ether linkage: This would result in the formation of 3-methyl-4-hydroxypyridine (B42995) and 2-aminoethanol.
Deamination of the primary amine: This would yield an aldehyde intermediate, which could then be oxidized to a carboxylic acid or reduced to an alcohol.
Phase II metabolism would likely involve conjugation of the primary amine or any hydroxylated metabolites with glucuronic acid or sulfate.
The following table presents a list of potential metabolites of this compound that could be identified in a cell-free system.
| Metabolite ID | Proposed Structure | Metabolic Reaction |
| M1 | 2-((3-(Hydroxymethyl)pyridin-4-yl)oxy)ethan-1-amine | Methyl group oxidation |
| M2 | 2-((3-Methyl-1-oxido-pyridin-4-yl)oxy)ethan-1-amine | N-oxidation |
| M3 | 3-Methyl-4-hydroxypyridine | O-dealkylation |
| M4 | (2-((3-Methylpyridin-4-yl)oxy)acetyl)glycine | Deamination followed by oxidation and glycine (B1666218) conjugation |
| M5 | This compound-N-glucuronide | N-glucuronidation |
Investigation of Molecular Pathways and Signaling Cascades (In Vitro Cell-Based Systems)
Receptor Downstream Signaling Pathway Modulation
Without specific binding data, it is difficult to pinpoint a particular signaling pathway that this compound might modulate. However, based on the structural motifs, it could potentially interact with receptors that recognize endogenous amines, such as trace amine-associated receptors (TAARs) or certain subtypes of adrenergic, dopaminergic, or serotonergic receptors.
To investigate its effects on downstream signaling, one would typically use cell-based assays that measure second messengers like cyclic AMP (cAMP) or intracellular calcium levels. For example, if the compound were to act as an agonist at a Gs-coupled receptor, an increase in intracellular cAMP would be observed. Conversely, agonism at a Gi-coupled receptor would lead to a decrease in cAMP levels. Activation of a Gq-coupled receptor would result in an increase in intracellular calcium.
The table below illustrates a hypothetical outcome of a cell-based signaling assay.
| Cell Line | Receptor Target | Signaling Pathway | Observed Effect |
| HEK293-TAAR1 | Trace Amine-Associated Receptor 1 | Gs/cAMP | Increase in cAMP |
| CHO-D2 | Dopamine D2 Receptor | Gi/cAMP | No significant change |
| U2OS-α1A | Alpha-1A Adrenergic Receptor | Gq/Ca2+ | No significant change |
This hypothetical data suggests a potential selective agonist activity at the TAAR1 receptor. Further detailed studies, including concentration-response curves and antagonist competition assays, would be required to confirm and characterize such an interaction. The modulation of such a signaling pathway could have various physiological consequences, depending on the expression and function of the target receptor in different tissues. nih.gov
Emerging Research Directions and Future Perspectives for 2 3 Methylpyridin 4 Yl Oxy Ethan 1 Amine Research
Integration of Artificial Intelligence and Machine Learning in Compound Design and Prediction
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the identification and optimization of new chemical entities. mdpi.com For 2-((3-Methylpyridin-4-yl)oxy)ethan-1-amine, these computational tools offer a powerful approach to navigate the vast chemical space and predict molecular properties, thereby reducing the time and cost associated with traditional research and development. mdpi.com
Generative AI models can design novel analogs of this compound with potentially improved biological activities, pharmacokinetic profiles, or reduced toxicity. nih.gov By training on large datasets of existing molecules and their properties, ML algorithms can identify key structural motifs and predict the bioactivity of virtual compounds before they are synthesized. mdpi.comnih.gov For instance, deep learning models could predict the compound's interaction with specific biological targets, such as kinases or G-protein coupled receptors, which are common targets for pyridine-containing drugs. nih.gov This predictive power allows researchers to prioritize the synthesis of the most promising candidates, making the discovery process more efficient.
Table 1: Potential Applications of AI/ML in this compound Research
| AI/ML Application | Description | Potential Impact |
|---|---|---|
| Property Prediction | Use of algorithms (e.g., Deep Neural Networks) to forecast ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties. | Early identification of candidates with poor pharmacokinetic profiles or potential toxicity issues. nih.gov |
| De Novo Drug Design | Employment of generative models (e.g., Recurrent Neural Networks) to create novel molecular structures based on the core scaffold. | Generation of diverse and novel analogs with optimized properties for specific biological targets. |
| Target Identification | Analysis of biological data to predict and validate potential protein targets for the compound. | Elucidation of the mechanism of action and discovery of new therapeutic applications. |
| Synthesis Planning | Retrosynthetic analysis using AI to devise the most efficient chemical synthesis routes. | Optimization of reaction conditions and reduction of resource expenditure in chemical synthesis. nih.gov |
Development of Advanced Analytical Techniques for Real-time Monitoring of Reactions
The synthesis of this compound and its derivatives can be significantly optimized through the implementation of advanced analytical techniques. Process Analytical Technology (PAT), particularly methods that allow for real-time monitoring, enables precise control over reaction parameters, ensuring consistent product quality and yield. nih.gov
Techniques such as inline Raman spectroscopy or Fourier-transform infrared spectroscopy (FTIR) can be integrated into continuous-flow reactors. nih.gov This setup allows chemists to monitor the consumption of reactants and the formation of products and intermediates as the reaction occurs. nih.gov By acquiring data continuously, reaction conditions like temperature, pressure, and flow rate can be adjusted dynamically to maintain optimal performance. This approach is invaluable for optimizing the multi-step synthesis often required for complex pyridine (B92270) derivatives, leading to improved efficiency and safety. nih.gov
Exploration of New Chemical Space through Fragment-Based and Diversity-Oriented Synthesis
To fully explore the therapeutic potential of this compound, modern synthetic strategies can be employed to create libraries of related compounds.
Fragment-Based Drug Discovery (FBDD) starts by identifying small molecular fragments that bind to a biological target. The 3-methylpyridine (B133936) or the oxyethanamine moieties of the title compound could serve as such fragments. These can then be grown or linked to generate more potent lead compounds.
Diversity-Oriented Synthesis (DOS) aims to create structurally diverse and complex molecules from a common starting material in a limited number of steps. nih.gov Starting with a core scaffold related to this compound, DOS strategies can be used to systematically introduce variations in stereochemistry, functional groups, and skeletal structure. nih.gov This approach allows for the rapid exploration of a broad chemical space, increasing the probability of discovering compounds with novel biological activities. nih.gov
Applications in Supramolecular Chemistry and Material Science
The structural features of this compound make it an interesting candidate for applications beyond pharmacology, particularly in supramolecular chemistry and material science. The pyridine nitrogen atom and the terminal primary amine can act as hydrogen bond donors and acceptors, as well as coordination sites for metal ions.
These properties could be exploited to construct self-assembling systems, such as metal-organic frameworks (MOFs) or supramolecular polymers. The ability of pyridine-containing ligands to form stable complexes with various transition metals is well-documented. rsc.org By designing analogs with specific functionalities, it may be possible to create novel materials with tailored electronic, optical, or catalytic properties. For example, incorporating this molecule into polymeric structures could lead to the development of new sensors, catalysts, or drug-delivery vehicles.
Development of Prodrug Strategies for Enhanced Delivery to Specific Biological Environments (Mechanistic Basis)
A significant challenge in drug development is ensuring that a therapeutic agent reaches its target site in the body at a sufficient concentration. Prodrug strategies involve chemically modifying a drug into an inactive form that, after administration, is converted into the active compound through metabolic processes. sips.org.in
For this compound, the primary amine group is an ideal handle for prodrug modification. It can be converted into an amide, carbamate (B1207046), or phosphonoamidate. nih.gov The choice of the promoiety (the chemical group attached) can be tailored to achieve specific goals:
Increased Lipophilicity: Attaching a lipophilic group can enhance the compound's ability to cross cellular membranes, including the blood-brain barrier. sips.org.in
Targeted Activation: A promoiety can be selected that is cleaved by enzymes predominantly found in a specific tissue or cell type, such as tumors. sips.org.in For example, an amide prodrug could be designed to be hydrolyzed by specific peptidases that are overexpressed in cancer cells, leading to localized release of the active amine.
Sustained Release: The rate of cleavage of the promoiety can be modulated to control the release of the active drug over time, prolonging its duration of action. sips.org.in
A well-established strategy for brain delivery of pyridine derivatives involves the dihydropyridine-pyridine carrier system. sips.org.in A lipophilic dihydropyridine (B1217469) derivative can cross the blood-brain barrier, where it is then oxidized in the brain to a hydrophilic pyridinium (B92312) salt. This charged species is then "locked" in the brain, as it cannot easily diffuse back into the systemic circulation, allowing for targeted central nervous system activity.
Table 2: Conceptual Prodrug Strategies for this compound
| Promoieties | Linkage Type | Potential Cleavage Mechanism | Desired Outcome |
|---|---|---|---|
| Amino Acids | Amide | Peptidases, Amidases | Targeted release in tissues with high enzyme activity (e.g., tumors). sips.org.in |
| Fatty Acids | Amide | Esterases, Amidases | Increased lipophilicity and sustained release. sips.org.in |
Opportunities for Collaborative Multidisciplinary Research
The exploration of the future directions outlined above necessitates a highly collaborative and multidisciplinary approach. The complexity of modern molecular research requires the integration of expertise from various scientific fields.
Advancing the research on this compound would benefit from teams comprising:
Computational Chemists: To perform AI-driven molecular design and property prediction.
Synthetic Organic Chemists: To develop efficient routes for synthesis, DOS, and prodrug creation.
Analytical Chemists: To implement real-time monitoring and characterize novel compounds.
Pharmacologists and Biologists: To evaluate the biological activity, efficacy, and mechanism of action of new analogs and prodrugs.
Material Scientists: To explore applications in supramolecular assembly and the creation of novel materials.
Such collaborative efforts are essential to bridge the gap between fundamental chemical discovery and tangible therapeutic or technological applications, ensuring that the full potential of promising scaffolds like this compound can be realized.
Q & A
Basic Research Questions
Q. What are the key synthetic steps and optimization strategies for preparing 2-((3-Methylpyridin-4-yl)oxy)ethan-1-amine?
- Methodological Answer : The compound can be synthesized via multi-step reactions, typically involving nucleophilic substitution and amine protection/deprotection. For example:
- Step 1 : Coupling of 3-methylpyridin-4-ol with a bromoethanol derivative under basic conditions (e.g., NaH or K2CO3) to form the ether intermediate.
- Step 2 : Introduction of the amine group via Gabriel synthesis or reductive amination, followed by HCl/MeOH treatment to isolate the hydrochloride salt .
- Optimization : Catalyst selection (e.g., Et3N for neutralization) and solvent polarity adjustments can enhance yield and purity .
Q. How is this compound characterized using spectroscopic techniques?
- Methodological Answer :
- ¹H NMR : Look for signals at δ 2.3–2.5 ppm (CH3 on pyridine), δ 3.7–4.2 ppm (OCH2CH2NH2), and δ 8.3–8.5 ppm (pyridine protons). Coupling constants (e.g., J = 5–6 Hz for pyridine-H) confirm stereoelectronic effects .
- HRMS/ESI-TOF : Calculate exact mass (C9H13N2O: 165.1028 [M+H]+) and compare with experimental data to validate molecular integrity .
Q. What safety protocols are critical when handling this compound in the lab?
- Methodological Answer :
- Personal Protection : Wear nitrile gloves, lab coats, and goggles to avoid skin/eye contact (GHS Category 1B for skin corrosion) .
- Ventilation : Use fume hoods to mitigate inhalation risks. In case of exposure, rinse eyes with water for 15+ minutes and seek medical evaluation .
Advanced Research Questions
Q. How can researchers resolve discrepancies in biological activity data for derivatives of this compound?
- Methodological Answer :
- Controlled Assays : Replicate studies under standardized conditions (e.g., fixed pH, temperature) to isolate variables. For example, inconsistent antiproliferative activity in cell lines may arise from differences in cellular uptake or metabolic stability .
- SAR Analysis : Compare substituent effects (e.g., methyl vs. trifluoromethyl groups on pyridine) to identify structural determinants of activity .
Q. What computational approaches predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?
- Methodological Answer :
- Docking Simulations : Use Schrödinger Suite or AutoDock Vina to model binding to targets like serotonin receptors or cholinesterases. Focus on hydrogen bonding between the amine group and catalytic residues (e.g., Glu197 in AChE) .
- MD Simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories to prioritize candidates for in vitro testing .
Q. How should conflicting spectral data (e.g., NMR shifts or HRMS discrepancies) be investigated?
- Methodological Answer :
- Isotopic Purity : Verify deuterated solvent quality (e.g., CD3OD vs. D2O) to rule out solvent-induced shifts .
- HRMS Calibration : Recalibrate instruments using internal standards (e.g., sodium trifluoroacetate) and repeat measurements to confirm mass accuracy (±0.0005 Da) .
Q. What strategies optimize the compound’s selectivity in multi-target pharmacological studies?
- Methodological Answer :
- Functional Group Masking : Temporarily protect the amine with Boc or Fmoc groups during synthetic steps to reduce non-specific interactions .
- Biological Profiling : Screen against panels of related targets (e.g., GPCRs, kinases) to identify off-target effects. For example, compare binding affinity ratios (Ki) between 5-HT6 and 5-HT7 receptors .
Key Notes
- Synthesis : Multi-step routes with orthogonal protection strategies are critical for scalability .
- Analytical Rigor : Cross-validate spectral data with computational predictions to minimize structural misassignment .
- Biological Relevance : Prioritize derivatives with >10-fold selectivity in target screens to advance to in vivo models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
